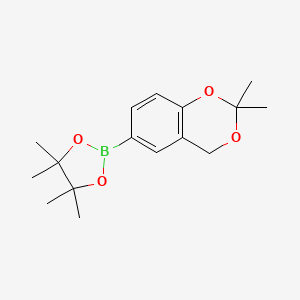

2-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound is a boronate ester featuring a 2,2-dimethyl-2,4-dihydro-1,3-benzodioxin moiety linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. The benzodioxin group provides electron-donating methyl substituents, which may enhance stability and influence reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings.

Properties

IUPAC Name |

2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO4/c1-14(2)15(3,4)21-17(20-14)12-7-8-13-11(9-12)10-18-16(5,6)19-13/h7-9H,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDLCKAQTQQLFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(OC3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a condensation reaction between catechol and acetone in the presence of an acid catalyst.

Introduction of the Dioxaborolane Moiety: The dioxaborolane moiety is introduced via a reaction between the benzodioxin derivative and a boronic acid or boronate ester under suitable conditions, such as the presence of a base and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering the oxidation state of the boron atom.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxin ring or the dioxaborolane moiety are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

Medicine: Research into its medicinal properties could lead to the development of new therapeutic agents.

Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves interactions with molecular targets and pathways specific to its structure. The benzodioxin ring and dioxaborolane moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Boronate esters are pivotal in Suzuki-Miyaura couplings. For example:

- The dichloro-dimethoxyphenyl derivative (92% yield, ) demonstrated efficacy in constructing antimycobacterial indazole-carboxamides via palladium-catalyzed coupling.

- The methoxybenzyl analog (83% yield, ) was synthesized using UiO-Co catalysts, highlighting versatility in metal-dependent borylation.

- In contrast, benzaldehyde-functionalized boronates () may exhibit accelerated coupling rates due to the aldehyde’s electron-withdrawing nature.

Spectroscopic Data Comparison

NMR chemical shifts reflect electronic environments:

- The dichloro-dimethoxyphenyl compound () shows aromatic protons at δ 6.56 ppm (¹H-NMR) and quaternary carbons at δ 153.73 ppm (¹³C-NMR).

- Benzaldehyde derivatives () exhibit aldehyde protons near δ 9.8–10.0 ppm, absent in the target compound.

- Such data suggest that the benzodioxin group in the target compound may deshield aromatic protons less than electron-withdrawing substituents.

Catalytic and Functional Roles

- Reduction Catalysis: Pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) reduces ketones efficiently under NaOt-Bu catalysis, forming trialkoxyborohydrides . This underscores the dioxaborolane ring’s role in hydride transfer.

Biological Activity

The compound 2-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings, case studies, and data tables.

Chemical Structure

The compound can be described by the following structural formula:

- IUPAC Name: this compound

- Molecular Formula: C15H21B O4

- Molecular Weight: 279.23 g/mol

Physical Properties

| Property | Value |

|---|---|

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Density | Not specified |

Anticancer Properties

Recent studies have indicated that various derivatives of benzodioxane compounds exhibit anticancer properties. The structure of this compound suggests potential interactions with cancer cell pathways:

- Mechanism of Action: The compound may inhibit specific enzymes involved in tumor growth and proliferation. For instance, benzodioxane derivatives have been noted to affect signaling pathways related to apoptosis and cell cycle regulation.

Antimicrobial Activity

Research has shown that compounds containing benzodioxane moieties possess antimicrobial properties. The biological activity can be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies

-

In Vitro Studies: A study conducted on a series of benzodioxane derivatives demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7). The presence of the dioxaborolane group was critical for this activity.

- Findings:

- IC50 values were significantly lower for compounds with the dioxaborolane modification compared to those without.

- Enhanced selectivity towards cancer cells over normal cells was observed.

- Findings:

-

Antimicrobial Testing: Another study evaluated the antimicrobial efficacy of various benzodioxane compounds against Gram-positive and Gram-negative bacteria. The results indicated that the compound showed promising inhibition zones in agar diffusion tests.

- Results:

- Effective against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain.

- Results:

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest that while the compound exhibits biological activity, it also requires careful evaluation of its toxicity:

- Acute Toxicity: Animal models showed no significant acute toxicity at lower doses.

- Chronic Toxicity: Long-term studies are necessary to evaluate potential carcinogenic effects or organ toxicity.

Q & A

Q. What mechanistic insights explain its reactivity in photoinduced reactions?

- Methodological Answer : Transient absorption spectroscopy reveals triplet-state intermediates in photoinduced electron transfer. Radical trapping experiments (e.g., TEMPO) confirm boron-centered radical formation, critical for C–B bond activation .

Notes

- Methodological answers integrate synthesis, characterization, and application protocols from peer-reviewed or technical sources.

- Contradictions (e.g., solvent selection) are addressed through comparative optimization strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.